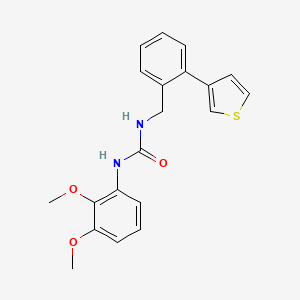

1-(2,3-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,3-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea, also known as DMTB, is a small molecule compound that has gained attention in the scientific community due to its potential use in cancer treatment. DMTB is a urea derivative that has shown promising results in inhibiting the growth of cancer cells in vitro.

Applications De Recherche Scientifique

Structural and Physicochemical Properties

1. Crystal Structure Analysis

The crystal structure of related urea compounds, such as "1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea" and "N‐p‐Bromophenyl‐N′‐(2‐chlorobenzoyl)urea," demonstrates the significance of hydrogen bonding in stabilizing molecular structures and forming three-dimensional networks. Such insights are crucial for understanding the chemical behavior and reactivity of urea derivatives (Hyeong Choi et al., 2010), (B. Yamin & A. Mardi, 2003).

2. Synthesis and Biochemical Evaluation

The synthesis of flexible 1-(2-aminoethoxy) derivatives and their assessment for antiacetylcholinesterase activity highlight the potential of urea derivatives in medicinal chemistry, particularly in optimizing pharmacophoric moieties for enhanced biological activity (J. Vidaluc et al., 1995).

3. Cytotoxicity and DNA-Topoisomerase Inhibition

Research on N-3,3-diphenylpropyl-N-(p-X-benzyl)-N'-phenylureas and thioureas demonstrates their cytotoxic effects against cancer cells and inhibition of DNA topoisomerases, indicating the therapeutic potential of urea derivatives in cancer treatment (A. Esteves-Souza et al., 2006).

4. Corrosion Inhibition

Urea derivatives, such as 1,3,5-triazinyl urea derivatives, have been studied for their efficiency as corrosion inhibitors for metals in acidic environments. These compounds form protective layers on metal surfaces, significantly reducing corrosion rates (B. Mistry et al., 2011).

5. Polymer Synthesis

Urea-urethane copolymers incorporating dimethysiloxane and benzenedimethanol highlight the versatility of urea derivatives in creating materials with specific physicochemical properties for industrial applications (T. Ho et al., 1993).

Propriétés

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-[(2-thiophen-3-ylphenyl)methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-24-18-9-5-8-17(19(18)25-2)22-20(23)21-12-14-6-3-4-7-16(14)15-10-11-26-13-15/h3-11,13H,12H2,1-2H3,(H2,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNJLZLSOLGRSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NCC2=CC=CC=C2C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(2-Chloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B2419398.png)

![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2419399.png)

![1-Cyclohexyl-3-[[2-(4-methylphenyl)sulfonylacetyl]amino]thiourea](/img/structure/B2419400.png)

![N-[4-(3,4-Dimethyl-5-oxopiperazine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2419402.png)

![3-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B2419404.png)

![tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/no-structure.png)

![3-Methyl-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2419410.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2419412.png)